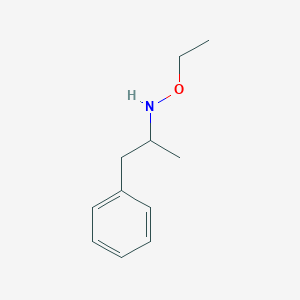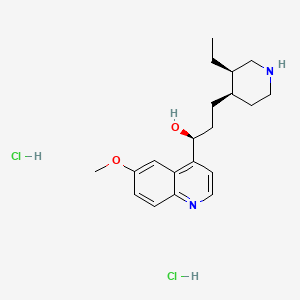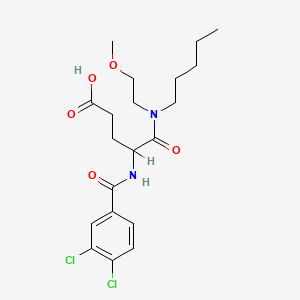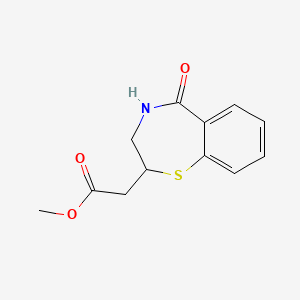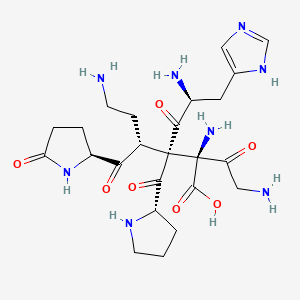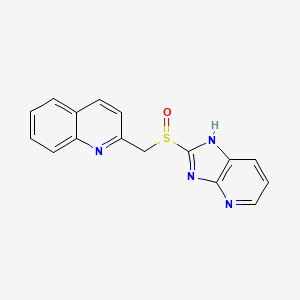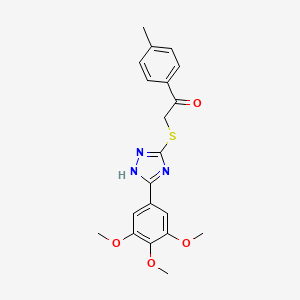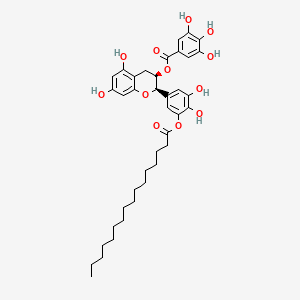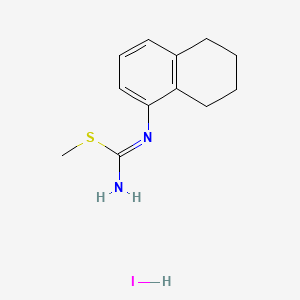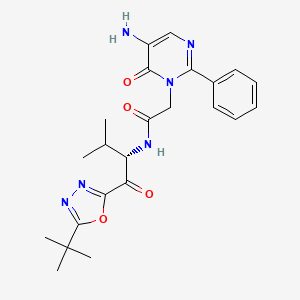
Freselestat, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Freselestat, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Freselestat, (S)-, has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving neutrophil elastase inhibitors.
Biology: It is used to study the role of neutrophil elastase in various biological processes, including inflammation and immune response.
Medicine: It has been investigated for its potential use in treating inflammatory diseases such as COPD.
Industry: It is used in the development of new drugs targeting neutrophil elastase
Mechanism of Action
Freselestat, (S)-, exerts its effects by inhibiting neutrophil elastase activity. Neutrophil elastase is an enzyme that breaks down proteins and is involved in the inflammatory response. By inhibiting this enzyme, Freselestat, (S)-, reduces the production of inflammatory mediators such as interleukin 8 and the complement membrane attack complex. This leads to a decrease in neutrophil elastase levels during stimulated extracorporeal circulation .
Comparison with Similar Compounds
Freselestat, (S)-, is unique in its high selectivity and potency as a neutrophil elastase inhibitor. Similar compounds include:
Sivelestat: Another neutrophil elastase inhibitor with a different chemical structure.
AZD9668: A neutrophil elastase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Freselestat, (S)-, stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
208847-91-0 |
|---|---|
Molecular Formula |
C23H28N6O4 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[(2S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide |
InChI |
InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)/t17-/m0/s1 |
InChI Key |
YSIHYROEMJSOAS-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


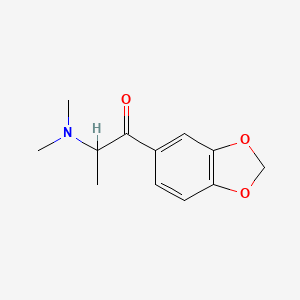
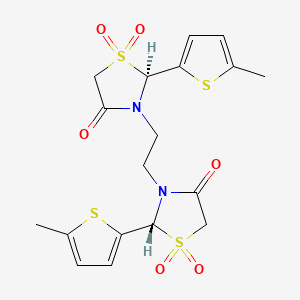
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)

